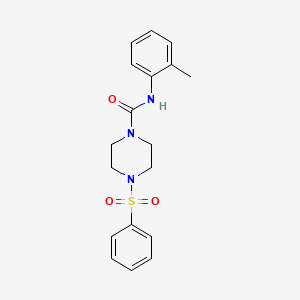

![molecular formula C29H22N2O3 B5501731 N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide](/img/structure/B5501731.png)

N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, known as N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide, is a chemical entity with notable structural characteristics due to its arrangement of benzene units and functional groups. It's relevant in various chemical and material science research contexts.

Synthesis Analysis

The synthesis of related compounds typically involves specific reactions tailored to form the desired amide linkages and molecular backbone structures. For example, polycarbonates derived from similar compounds have been synthesized through interfacial polymerization, revealing insights into the chemical reactivity and linkage formation between phenylene units and amide functionalities (Mikrovannidis, 1985).

Molecular Structure Analysis

The molecular structure of compounds similar to N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide often demonstrates unique spatial arrangements. For instance, N,N'-p-phenylenebis(4-methylbenzamide) showcases an almost linear arrangement of benzene units with a specific twist between the outer and central rings, affecting its chemical and physical properties (Nagel, Näther, & Bock, 1997).

Chemical Reactions and Properties

These compounds are involved in a variety of chemical reactions, leading to different products based on their structural configuration. The reactivity can be influenced by the presence of functional groups, contributing to the formation of different chemical structures like benzimidazoles or coumarins under specific conditions (Gaber, Muathen, & Taib, 2011); (Akbarzadeh & Safaei‐Ghomi, 2020).

Physical Properties Analysis

The physical properties of compounds structurally related to N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide, such as crystallinity and thermal stability, can vary significantly. Their structural configurations play a crucial role in determining these properties, as seen in the study of related polyimides and polycarbonates (Mikrovannidis, 1985); (Behniafar & Haghighat, 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the molecular structure and the presence of specific functional groups. Studies on related compounds have explored how configurations and substituents impact chemical behavior, highlighting the importance of molecular structure in determining chemical properties (Karlsen, Kolsaker, Romming, & Uggerud, 2002); (Gaber, Muathen, & Taib, 2011).

Applications De Recherche Scientifique

Structural Analysis and Molecular Interaction

N,N'‐Bis(4‐methylbenzoyl)‐p‐phenylenediamine at 200K reveals insights into molecular structures similar to N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide. The study showcases the crystalline arrangement and hydrogen bonding patterns, which could imply the compound's potential for forming stable molecular assemblies or frameworks (Nagel, Näther, & Bock, 1997).

Polymer Synthesis and Characterization

Synthesis and Characterization of Some Novel Aromatic Polyimides demonstrates the creation of polymers using aromatic diamines, which share structural motifs with N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide. These polymers exhibit solubility in organic solvents, high thermal stability, and significant glass transition temperatures, suggesting potential applications in high-performance materials (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Catalysis and Chemical Transformations

Platinum-Catalyzed Intermolecular Hydroamination of Unactivated Olefins with Carboxamides outlines the use of platinum catalysts for adding amines to olefins, a process relevant to the functionalization of compounds like N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide. This catalytic activity could be leveraged for creating diverse amide derivatives with potential applications in pharmaceuticals and agrochemicals (Wang & Widenhoefer, 2004).

Material Science and Engineering

Hydrogels Based on Surfactant-Free Ionene Polymers with N,N′-(p-Phenylene)dibenzamide Linkages explores the synthesis of ionene polymers and their ability to form hydrogels, which could be analogous to the behavior of N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide in specific conditions. These materials have potential applications in biomedical devices, drug delivery systems, and water purification technologies (Misawa, Koumura, Matsumoto, Tamaoki, & Yoshida, 2008).

Propriétés

IUPAC Name |

N-[3-[(E)-3-(3-benzamidophenyl)-3-oxoprop-1-enyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N2O3/c32-27(24-14-8-16-26(20-24)31-29(34)23-12-5-2-6-13-23)18-17-21-9-7-15-25(19-21)30-28(33)22-10-3-1-4-11-22/h1-20H,(H,30,33)(H,31,34)/b18-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWLHYSXJOKDFW-ISLYRVAYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=CC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)/C=C/C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-[[(1E)-3-oxoprop-1-ene-1,3-diyl]bis(3,1-phenylene)]dibenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

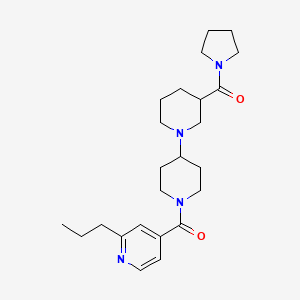

![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5501648.png)

![1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5501652.png)

![4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501659.png)

![6-{2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5501669.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501687.png)

![5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501696.png)

![ethyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5501704.png)

![2-(ethoxymethyl)-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501709.png)

![1-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5501726.png)

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5501736.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)